5,8-Dichloronaphthalene-2-sulfonyl chloride
Overview
Description
Scientific Research Applications
Application 1: Reduction of Sulfonyl Chlorides
- Summary of the Application: This research focuses on the reduction of sulfonyl chlorides to the corresponding disulfides, which can serve as valuable intermediates in various organic transformations, especially in natural product synthesis .
- Methods of Application: The method involves the rapid reduction of sulfonyl chlorides with a SO2/KI/H2SO4 system in water at 80°C . This is an operationally simple and environmentally benign method .
- Results or Outcomes: The results showed that sulfonyl chlorides can be rapidly reduced with the mentioned system in moderate to good yields .
Application 2: Antitumor Agent for Hepatocellular Carcinoma
- Summary of the Application: A compound, SIOC-XJC-SF02, which is a derivative of fenofibrate, showed significant antiproliferative activity on human hepatocellular carcinoma (HCC) cells .
- Methods of Application: The research involved the synthesis of fenofibrate derivatives and testing their antitumor activities . The compound SIOC-XJC-SF02 was found to inhibit the migration of human HCC cells .
- Results or Outcomes: The compound induced apoptosis of human HCC cells. The IC50 values were 4.011 μM and 10.908 μM for HCCLM3 cells and HepG2 cells, respectively . The antitumor effect of this compound may act via activating fumarate hydratase .
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5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride : This is a related compound with a similar structure. It’s used in various chemical reactions, but the specific applications are not mentioned .
Application 3: Continuous Flow Synthesis
- Summary of the Application: This research focuses on the continuous flow synthesis of sulfonyl chlorides from disulfides and thiols . Sulfonyl chlorides are essential key building blocks in organic chemistry, especially for the preparation of sulfonamide motifs .
- Methods of Application: The method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . The reaction is carried out in a continuous flow environment, which improves the inherent safety of the process by circumventing thermal runaway .
- Results or Outcomes: The optimal conditions were applied to react aliphatic and aromatic disulfides and thiols to their corresponding sulfonyl chlorides in good yields .
Application 4: Synthesis of Sulfonyl Fluorides
- Summary of the Application: This research focuses on the synthesis of sulfonyl fluorides, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
- Methods of Application: The method involves direct fluorosulfonylation with fluorosulfonyl radicals . This approach has emerged as a concise and efficient method for producing sulfonyl fluorides .
- Results or Outcomes: The research provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
properties
IUPAC Name |
5,8-dichloronaphthalene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3O2S/c11-9-3-4-10(12)8-5-6(16(13,14)15)1-2-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMIPNMECXFCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dichloronaphthalene-2-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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